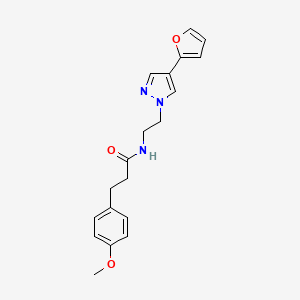

![molecular formula C21H21ClFN3O3S B2678908 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acrylamide hydrochloride CAS No. 1217247-05-6](/img/structure/B2678908.png)

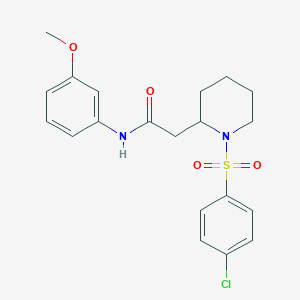

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acrylamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acrylamide hydrochloride” is a complex organic molecule. It has been found to have little toxicity to peripheral blood mononuclear cells (PBMC) and has shown a good inhibitory effect on the replication of HIV-1 protease inhibitor-resistant strains .

Synthesis Analysis

The synthesis of similar compounds often involves the use of Suzuki coupling reactions . The starting material is typically a compound bearing a bromophenyl group . The reaction yields a series of biphenyl compounds .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple aromatic rings and functional groups. The IUPAC Standard InChI for a similar compound isInChI=1S/C15H17NO3/c17-15 (16-8-2-1-3-9-16)7-5-12-4-6-13-14 (10-12)19-11-18-13/h4-7,10H,1-3,8-9,11H2/b7-5+ . Chemical Reactions Analysis

The compound is likely to undergo various chemical reactions, depending on the conditions. For example, in the presence of a suitable catalyst, it may undergo Suzuki coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by its complex molecular structure. For example, its molecular weight is 259.3004 g/mol .科学的研究の応用

Chemical Reactivity and Synthesis

- Studies have focused on the synthesis and chemical reactivity of compounds involving acrylamide derivatives and their potential to form various heterocyclic structures. For example, the synthesis of pyrazoles and arylazolopyrimidines through reactions with hydrazines and haloketones demonstrates the versatility of these compounds in creating pharmacologically relevant structures (Makhseed, Hassaneen, & Elnagdi, 2007).

Polymer Science and Biomedical Applications

- Research into biodegradable hydrogels for drug delivery systems has explored the radical polymerization of acrylamide and acrylic acid, indicating the utility of acrylamide derivatives in forming hydrogels with potential biomedical applications (Elvira, Mano, San Román, & Reis, 2002).

Heterocyclic Chemistry and Medicinal Chemistry

- The compound has potential for the synthesis of heterocyclic compounds with various biological activities. For instance, the creation of substituted quinolinones and pyridazine derivatives from acrylamide derivatives suggests possible routes for developing new therapeutic agents (Abass, Hassanien, & Atta-Allah, 2013).

Corrosion Inhibition

- Benzothiazole derivatives have been investigated for their corrosion inhibiting effects, suggesting that structurally related compounds might also serve as effective corrosion inhibitors for various metals, which is valuable in industrial applications (Hu et al., 2016).

Photopolymerization Initiators

- Novel photoinitiators for free radical polymerization have been developed, demonstrating the potential for acrylamide derivatives to be used in the polymer industry for the synthesis of high-performance materials (Kemin et al., 2011).

特性

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)prop-2-enamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O3S.ClH/c1-24(2)9-10-25(21-23-16-6-5-15(22)12-19(16)29-21)20(26)8-4-14-3-7-17-18(11-14)28-13-27-17;/h3-8,11-12H,9-10,13H2,1-2H3;1H/b8-4+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYRVBTKEOOVAJS-ZFXMFRGYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C=CC3=CC4=C(C=C3)OCO4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)/C=C/C3=CC4=C(C=C3)OCO4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClFN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

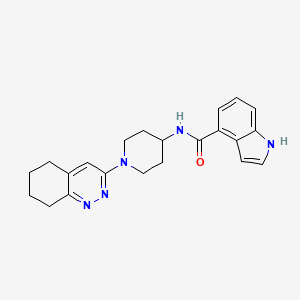

![(E)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline hydrobromide](/img/structure/B2678825.png)

![6-[2-(2-Ethoxyethoxy)phenyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2678831.png)

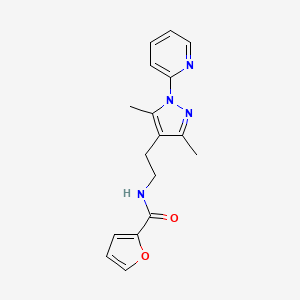

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B2678833.png)

![2-(2,4-dichlorophenoxy)-N-[4-[2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2678835.png)

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2678836.png)

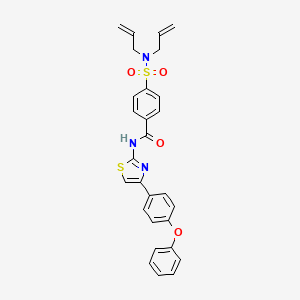

![8-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2678839.png)

![3-Benzyl-8-((3-chlorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2678840.png)

![1-[(4-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)sulfonyl]azepane](/img/structure/B2678843.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2678844.png)